molecular formula C21H30O3 B13410346 16,17-Epoxypregnenolone

16,17-Epoxypregnenolone

Cat. No.: B13410346
M. Wt: 330.5 g/mol
InChI Key: UQVIXFCYKBWZPJ-LTLGRAAISA-N
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Description

16,17-Epoxypregnenolone, also known as 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3. It is a derivative of pregnenolone, featuring an epoxy group attached to the 16α and 17α positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 16,17-Epoxypregnenolone can be synthesized through multiple routes. One common method involves the oxidation, hydrolysis, elimination, and epoxidation of diosgenin . Another approach is the regioselective synthesis from 16-dehydropregnenolone acetate, which involves hydrazine reduction followed by Oppenauer oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 16,17-Epoxypregnenolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

16,17-Epoxypregnenolone can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical properties and reactivity compared to other steroids. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(2S,10S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

InChI

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1

InChI Key

UQVIXFCYKBWZPJ-LTLGRAAISA-N

Isomeric SMILES

CC(=O)C12C(O1)C[C@@H]3C2(CC[C@H]4C3CC=C5C4(CCC(C5)O)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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